molecular formula C16H15Br2NO3S B12974425 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate

Cat. No.: B12974425
M. Wt: 461.2 g/mol
InChI Key: LVVCDSJSKGICPG-UHFFFAOYSA-N
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Description

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with bromine atoms and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate typically involves multi-step organic reactions The starting materials often include 4,5-dibromothiophene-2-carboxylic acid, which is then esterified to form the corresponding ester

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted thiophene compounds.

Scientific Research Applications

2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research could explore its potential therapeutic effects or use as a diagnostic tool.

    Industry: It might be used in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action for 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate include other thiophene derivatives with different substituents, such as:

  • 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
  • 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4-bromothiophene-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two bromine atoms on the thiophene ring, combined with the oxoethyl and amino groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15Br2NO3S

Molecular Weight

461.2 g/mol

IUPAC Name

[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate

InChI

InChI=1S/C16H15Br2NO3S/c1-10-3-5-11(6-4-10)8-19(2)14(20)9-22-16(21)13-7-12(17)15(18)23-13/h3-7H,8-9H2,1-2H3

InChI Key

LVVCDSJSKGICPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)COC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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